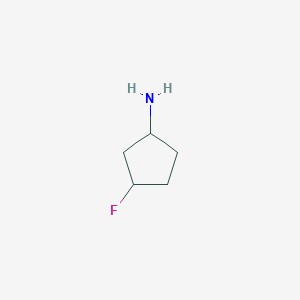

3-Fluorocyclopentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPOLBBUNYSRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorocyclopentan 1 Amine

Strategies for the Construction of the Cyclopentane (B165970) Ring Precursor

The efficient synthesis of 3-Fluorocyclopentan-1-amine hinges on the availability of a suitably functionalized cyclopentane precursor. A common and effective strategy involves the synthesis of 3-aminocyclopentanol (B77102) isomers, which can then undergo nucleophilic fluorination.

One prominent method for preparing the cis-3-aminocyclopentanol precursor begins with 2-cyclopentenone. This approach involves a reaction with sodium azide (B81097) or trimethylsilyl (B98337) azide in the presence of acetic acid, followed by hydrogenation and reduction with sodium borohydride (B1222165) to yield the desired product. An alternative route utilizes a Diels-Alder reaction between cyclopentadiene (B3395910) and a carbobenzoxy-protected hydroxylamine (B1172632), followed by ring-opening and deprotection steps to afford cis-3-aminocyclopentanol hydrochloride. researchgate.net

For the synthesis of specific enantiomers, such as (1R,3S)-3-aminocyclopentanol hydrochloride, chiral starting materials or chiral catalysts are employed. One patented method describes a process starting from a chiral carboxylic acid and hydroxylamine to form a chiral amide. This intermediate directs a chiral Diels-Alder reaction, which, after a series of reduction, deprotection, and acidification steps, yields the target enantiomerically pure aminocyclopentanol. researchgate.net Another approach involves the enzymatic resolution of aminocyclopentenols, providing access to both D- and L-carbocyclic nucleoside precursors.

Introduction of the Fluorine Moiety

The introduction of the fluorine atom onto the cyclopentane ring is typically achieved through nucleophilic fluorination, a process that involves the displacement of a leaving group by a fluoride (B91410) ion. The choice of substrate, fluorinating agent, and reaction conditions are crucial for achieving the desired product with high yield and stereoselectivity.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a versatile method for C-F bond formation. The reactivity of the fluoride ion can be enhanced by using polar aprotic solvents and phase-transfer catalysts. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF).

Cyclopentanol (B49286) derivatives are common precursors for the synthesis of this compound. The hydroxyl group is a poor leaving group and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. The subsequent nucleophilic substitution with a fluoride source, like potassium fluoride, proceeds via an SN2 mechanism, resulting in inversion of stereochemistry. For instance, a trans-3-aminocyclopentanol derivative would be expected to yield a cis-3-fluorocyclopentan-1-amine derivative.

Cyclopentanone (B42830) derivatives can also serve as precursors. Deoxyfluorination of a ketone functionality using reagents like diethylaminosulfur trifluoride (DAST) can introduce two fluorine atoms at the carbonyl carbon, yielding a gem-difluoro compound. However, for the synthesis of a monofluorinated product, the ketone would typically be reduced to the corresponding alcohol first.

Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor, are widely used reagents for the deoxyfluorination of alcohols and carbonyl compounds. sci-hub.se DAST converts alcohols to the corresponding alkyl fluorides. The reaction of an N-protected 3-hydroxycyclopentylamine with DAST would lead to the formation of the corresponding this compound derivative. nih.gov The reaction mechanism generally proceeds with inversion of configuration, although rearrangements can occur in some cases. It is crucial to use N-protection, such as a Boc group, to prevent side reactions with the amine functionality. nih.gov The reaction conditions, including solvent and temperature, must be carefully controlled to optimize the yield and minimize the formation of elimination byproducts. nih.gov

Table 1: Examples of DAST-mediated Fluorination

| Substrate | Reagent | Product | Yield | Reference |

| Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | 64% | nih.gov |

| N,O-protected 5-amino-1,2,3-cyclopentanetriol | Deoxo-Fluor | Fluorinated aminocyclopentanetriol derivatives | - | sci-hub.se |

This table is for illustrative purposes and shows the application of DAST and related reagents in similar systems.

The synthesis of specific stereoisomers of this compound is of significant interest for pharmaceutical applications. Stereocontrol can be achieved by starting with a stereochemically defined precursor and choosing a fluorination method that proceeds with a known stereochemical outcome.

As mentioned, nucleophilic substitution on a chiral secondary alcohol precursor with an activated leaving group generally proceeds with inversion of configuration (SN2 mechanism). Therefore, to synthesize cis-3-fluorocyclopentan-1-amine, one would typically start with a trans-3-aminocyclopentanol derivative. Conversely, a trans-3-fluorocyclopentan-1-amine can be prepared from a cis-3-aminocyclopentanol precursor.

A study on the synthesis of fluorinated 1,3-diaminocyclopentanes demonstrated that diastereoselective outcomes can be achieved from a single bicyclic hydrazine (B178648) precursor through controlled reaction pathways. nih.gov

The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter widely used in Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled this compound allows for its use as a PET tracer to study biological processes in vivo.

Nucleophilic [¹⁸F]fluorination is the most common method for introducing ¹⁸F into organic molecules. This involves the reaction of a suitable precursor with no-carrier-added [¹⁸F]fluoride. The precursor typically contains a good leaving group, such as a tosylate, mesylate, or triflate, at the position to be fluorinated.

For the radiosynthesis of [¹⁸F]this compound, a precursor such as N-Boc-3-(tosyloxy)cyclopentan-1-amine would be synthesized. This precursor is then reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated by a phase-transfer catalyst like Kryptofix 2.2.2 in conjunction with a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent at an elevated temperature. Following the fluorination step, the protecting group (e.g., Boc) is removed to yield the final ¹⁸F-labeled product. vu.nl

Table 2: Key Parameters in Nucleophilic [¹⁸F]Fluorination

| Parameter | Description |

| Precursor | Must contain a good leaving group (e.g., tosylate, triflate) at the desired position for fluorination. The amino group is typically protected. |

| [¹⁸F]Fluoride Source | Typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. |

| Activation | [¹⁸F]Fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃). |

| Solvent | Aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide are commonly used. |

| Temperature | Reactions are often heated to facilitate the substitution reaction. |

| Deprotection | A final step to remove the protecting group from the amine functionality. |

This table provides a general overview of the key considerations for nucleophilic [¹⁸F]fluorination reactions.

Radical Fluorination Pathways for Cyclopentane Systems

The introduction of a fluorine atom onto a cyclopentane scaffold can be achieved through radical fluorination, a method complementary to traditional nucleophilic and electrophilic approaches. This strategy involves the generation of a carbon-centered radical on the cyclopentane ring, which is then trapped by a fluorine atom source. alfa-chemistry.com

Historically, reagents for radical fluorination were limited to highly reactive substances like fluorine gas (F₂) and xenon difluoride (XeF₂), which posed significant handling challenges. alfa-chemistry.com The development of modern N-F reagents, such as Selectfluor®, has provided safer and more versatile alternatives that can act as fluorine atom sources for radical intermediates. chemicalbook.com

Several strategies can be envisioned for generating the necessary cyclopentyl radical:

C-H Fluorination: Direct fluorination of C-H bonds is a powerful strategy. alfa-chemistry.com This can be promoted by metal catalysts or initiated by radical initiators. For a cyclopentane system, this would involve the selective abstraction of a hydrogen atom to form a cyclopentyl radical, followed by reaction with an N-F reagent.

Decarboxylative Fluorination: A carboxylic acid precursor, such as cyclopentanecarboxylic acid, can be used to generate the radical. In a Hunsdiecker-type reaction, reagents like XeF₂ or silver catalysts with Selectfluor® can facilitate the extrusion of CO₂ and the formation of a cyclopentyl radical, which is subsequently fluorinated. alfa-chemistry.commdpi.com

These methods typically result in a mixture of fluorinated products, and achieving regioselectivity at the C-3 position of a substituted cyclopentane precursor remains a significant synthetic challenge that must be addressed through the careful design of the starting material.

| Fluorine Source | Precursor Type | Method | Reference |

| Selectfluor® | Carboxylic Acid | Silver-catalyzed Decarboxylative Fluorination | mdpi.com |

| Xenon Difluoride (XeF₂) | Carboxylic Acid | Hunsdiecker-type Reaction | alfa-chemistry.com |

| N-F Reagents | Alkane | C-H Activation/Fluorination | alfa-chemistry.com |

Diastereodivergent Hydroxyfluorination of Cyclic Allylic Amines

A sophisticated method for the stereocontrolled introduction of both fluorine and a hydroxyl group involves the diastereodivergent hydroxyfluorination of a cyclic allylic amine precursor. This process allows for the selective synthesis of different diastereoisomers of the resulting amino fluorohydrin from a single starting material.

The methodology relies on the sequential treatment of a conformationally biased cyclic allylic amine, such as N-protected 3-aminocyclopent-1-ene. The key steps are:

Directed Epoxidation: The amine is first treated with tetrafluoroboric acid etherate (HBF₄·OEt₂). The resulting in situ formed ammonium (B1175870) ion directs the epoxidation agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), to one face of the double bond through hydrogen bonding.

Regio- and Stereospecific Ring Opening: The resulting epoxide is then opened by an Sₙ2-type nucleophilic attack from the tetrafluoroborate (B81430) (BF₄⁻) counterion. The fluoride ion attacks the carbon atom distal to the directing amino group, leading to a specific diastereomer of the 3-fluoro-4-hydroxycyclopentan-1-amine derivative.

Control over which diastereomer is formed can be achieved by modulating the amount of HBF₄·OEt₂ used. A small excess promotes epoxidation on the face proximal to the directing group, while a large excess can favor epoxidation on the opposite face, thus leading to the divergent synthesis of two different diastereomers.

Introduction of the Amine Functionality

Once the fluorinated cyclopentane scaffold is established, the amine group can be introduced. A common and effective strategy is the reductive amination of a ketone precursor. researchgate.net This approach begins with a fluorinated cyclic ketone, such as 3-fluorocyclopentan-1-one.

The reaction proceeds via a two-step, often one-pot, sequence:

Imine Formation: The ketone reacts with an amine source, such as ammonia (B1221849) or a protected amine equivalent, under mildly acidic conditions to form an intermediate imine or iminium ion.

Reduction: The imine is then reduced to the final amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its selectivity for reducing the protonated imine in the presence of the starting ketone. nih.gov

This method is highly versatile and tolerates a wide range of functional groups. nih.gov Another approach involves the stereoselective synthesis from a bicyclic hydrazine precursor, which undergoes a series of transformations to install the amine functionalities onto the cyclopentane ring. enamine.net

| Precursor | Reagents | Product | Reference |

| 3-Fluorocyclopentan-1-one | 1. NH₃ or NH₄OAc2. NaBH(OAc)₃ | This compound | researchgate.netnih.gov |

| Bicyclic Hydrazine | Multi-step sequence | Fluorinated 1,3-cis-diaminocyclopentane | enamine.net |

An alternative pathway to the amine functionality is through the reduction of a nitrile intermediate, such as 3-fluorocyclopentane-1-carbonitrile. The nitrile group serves as a stable and versatile precursor to a primary amine. The synthesis of fluorinated cyclic amines via the reduction of nitrile intermediates is a well-established method. acs.orgresearchgate.net

The reduction of the nitrile to the primary amine can be accomplished using several powerful reducing agents: nih.govnih.gov

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

Borane (B79455) Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), are effective for nitrile reduction, often requiring heating to proceed to completion. nih.gov Ammonia borane has also been reported as an effective, catalyst-free reagent for this transformation. nottingham.ac.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C). High pressures and temperatures are often necessary, and the addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts. nih.govnih.gov This is often the preferred method in industrial settings due to cost-effectiveness. nih.gov

| Reagent | Typical Conditions | Key Features | Reference |

| LiAlH₄ | Dry Ether or THF | Highly reactive, powerful reducing agent | nih.gov |

| BH₃-THF / BH₃-SMe₂ | THF, often with heating | More stable alternatives to LiAlH₄ | nih.gov |

| H₂ / Raney Nickel | High pressure/temperature, often with NH₃ | Industrial method, cost-effective | nih.govnih.gov |

Multigram Scale Synthesis and Process Optimization for Research Applications

Transitioning the synthesis of this compound from laboratory benchtop to a multigram scale for research applications requires careful process optimization. While specific literature on scaling this exact compound is scarce, valuable insights can be drawn from the large-scale synthesis of structurally similar compounds like 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride.

Key considerations for process optimization include:

Route Selection: A scalable route must prioritize cost-effective, readily available, and less hazardous starting materials and reagents. For instance, while potent reagents like XeF₂ may be suitable for small-scale synthesis, they are often impractical for larger quantities. Methods like decarboxylative fluorination using Selectfluor® have been successfully performed on a large scale (over 150 g).

Reagent and Solvent Choice: The choice of reagents and solvents must be re-evaluated for safety, cost, and environmental impact. For example, a Curtius rearrangement, used to convert a carboxylic acid to an amine via an isocyanate intermediate, can be performed on a multi-gram scale using diphenylphosphoryl azide (DPPA), which is a safer alternative to other azide sources.

Purification and Isolation: Chromatography, while common in the lab, is often undesirable for large-scale production. Developing protocols that yield a product isolable by crystallization or distillation is crucial. For amine products, formation of a hydrochloride salt is a common and effective method for purification and stabilization, often yielding a crystalline solid that can be easily handled and stored.

Thermal Safety: Exothermic reactions must be identified and controlled. Reaction calorimetry studies are essential to understand the thermal profile and ensure that heat can be safely managed in larger reactors.

Process Robustness: The reaction conditions must be robust, meaning they can tolerate minor fluctuations in temperature, concentration, and reaction time without significant impact on yield or purity. This involves identifying critical process parameters and establishing acceptable operating ranges.

The synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine on a scale greater than 10 grams involved a decarboxylative fluorination followed by a Curtius rearrangement and subsequent deprotection, demonstrating the feasibility of producing complex fluorinated amine building blocks in significant quantities for research needs.

Enzymatic Synthesis Approaches for this compound

Enzymatic methods offer a powerful approach to the synthesis of chiral fluorinated amines, providing high enantioselectivity under mild reaction conditions. Two primary enzymatic strategies are applicable for the synthesis of enantiomerically pure this compound.

Transaminase-Mediated Asymmetric Synthesis: Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, can catalyze the asymmetric amination of a ketone to produce a chiral amine. In this approach, 3-fluorocyclopentan-1-one would serve as the substrate. Using either an (R)- or (S)-selective transaminase and an inexpensive amino donor like alanine (B10760859) or isopropylamine, one can synthesize the corresponding (R)- or (S)-enantiomer of this compound with very high enantiomeric excess (>99%). This method is highly attractive as it directly generates the desired chiral amine from a prochiral ketone.

Lipase-Catalyzed Kinetic Resolution: If a racemic mixture of this compound is synthesized via non-enzymatic methods, its enantiomers can be separated using kinetic resolution catalyzed by lipases. This process typically involves the enantioselective acylation of the amine. In the presence of a suitable acyl donor (e.g., ethyl acetate) and a lipase (B570770) (e.g., from Candida antarctica), one enantiomer of the amine will be acylated at a much faster rate than the other. This allows for the separation of the faster-reacting acylated amine from the unreacted, enantiomerically enriched amine. While the maximum theoretical yield for the desired enantiomer is 50%, this method is a robust and widely used technique for accessing enantiopure amines.

| Enzyme Class | Strategy | Substrate | Key Advantage |

| Transaminase | Asymmetric Synthesis | 3-Fluorocyclopentan-1-one | Direct formation of a single enantiomer from a prochiral ketone; high enantiomeric excess. |

| Lipase | Kinetic Resolution | Racemic this compound | Separation of a racemic mixture to yield an enantiomerically enriched amine. |

Stereochemical Aspects of 3 Fluorocyclopentan 1 Amine

Enantiomeric and Diastereomeric Forms

3-Fluorocyclopentan-1-amine exists as four distinct stereoisomers due to the presence of two chiral centers at the C1 and C3 positions. These isomers consist of two pairs of enantiomers. The relationship between the substituents on the cyclopentane (B165970) ring defines them as either cis (on the same side) or trans (on opposite sides).

The four stereoisomers are:

(1R,3S)-3-Fluorocyclopentan-1-amine and (1S,3R)-3-Fluorocyclopentan-1-amine : This pair constitutes the cis diastereomer, where the amino and fluoro groups are on the same face of the ring. They are non-superimposable mirror images of each other (enantiomers).

(1S,3S)-3-Fluorocyclopentan-1-amine and (1R,3R)-3-Fluorocyclopentan-1-amine : This pair represents the trans diastereomer, with the amino and fluoro groups on opposite faces of the ring. They are also an enantiomeric pair. achemblock.comchemicalbook.com

The specific stereoisomer is critical in fields like medicinal chemistry, as the three-dimensional structure is key to molecular recognition at biological targets.

| Isomer | Configuration | CAS Number |

|---|---|---|

| (1S,3R)-3-Fluorocyclopentan-1-amine | cis | 932779-47-0 |

| (1R,3S)-3-Fluorocyclopentan-1-amine | cis | Not available |

| (1S,3S)-3-Fluorocyclopentan-1-amine | trans | 1355072-08-0 achemblock.com |

| (1R,3R)-3-Fluorocyclopentan-1-amine Hydrochloride | trans | 1958100-47-4 chemicalbook.com |

Conformational Analysis of Fluorinated Cyclopentane Rings

Unlike a flat pentagon, which would have significant torsional strain from eclipsing hydrogen atoms, the cyclopentane ring puckers into non-planar conformations to increase stability. scribd.comdalalinstitute.com The two most common conformations are the "envelope" (E), where four carbons are coplanar and one is out of the plane, and the "twist" (T), where three atoms are in a plane with the other two on opposite sides. researchgate.net

The introduction of a highly electronegative fluorine atom significantly impacts the conformational preferences of the cyclopentane ring. researchgate.net Several factors contribute to the stability of a given conformer:

Angle Strain : Puckering the ring can slightly alter C-C-C bond angles from the ideal 109.5°, but this is often offset by the reduction in torsional strain. saskoer.ca

Torsional Strain : A puckered conformation staggers adjacent C-H and C-F bonds, reducing repulsive interactions.

Steric Interactions : The fluorine atom is larger than a hydrogen atom, and its placement in an axial versus equatorial position can lead to steric clashes with other substituents.

Stereoelectronic Effects : The polar C-F bond can engage in stabilizing or destabilizing interactions. Hyperconjugation (the donation of electron density from a C-H or C-C σ-bond to the antibonding σ* orbital of the C-F bond) and dipole-dipole interactions play a crucial role in determining the preferred orientation of the fluorine atom. researchgate.net

In fluorinated cyclic systems, there is often a preference for a specific conformer that optimizes these interactions. For instance, charge-dipole interactions can stabilize conformers where the fluorine atom is in close proximity to a positively charged group, such as a protonated amine. researchgate.net

Determining the most stable conformer of this compound isomers requires a combination of computational (theoretical) and experimental (spectroscopic) methods.

Theoretical Calculations : Quantum-chemical studies are used to calculate the relative energies of different possible conformations (e.g., envelope vs. twist, with the fluorine atom in axial or equatorial-like positions). These calculations can model the various stabilizing and destabilizing forces, such as steric hindrance and hyperconjugative effects, to predict the lowest energy conformer. researchgate.net

Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing conformations. Coupling constants (J-values) between protons on the ring are sensitive to the dihedral angles between them, which in turn depend on the ring's pucker. The Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of atoms, helping to distinguish between different spatial arrangements.

For fluorocyclopentane (B75047) itself, it was initially believed that the envelope conformation with an axial fluorine atom was favored. researchgate.net However, later calculations have shown the energy landscape to be more complex, with multiple conformations being close in energy. researchgate.net The presence of the amino group in this compound adds another layer of complexity, as its orientation and potential for intramolecular hydrogen bonding can further influence the ring's preferred conformation.

| Influencing Factor | Description |

|---|---|

| Torsional Strain | Minimized by adopting non-planar envelope (E) or twist (T) conformations. scribd.comsaskoer.ca |

| Steric Hindrance | The size of the fluorine atom influences its preferred axial vs. equatorial positioning to avoid clashes. |

| Charge-Dipole Interactions | Attractive or repulsive forces between the polar C-F bond and other charged/polar groups (like -NH3+) can stabilize or destabilize conformers. researchgate.net |

| Hyperconjugation | Electron delocalization involving the C-F bond (e.g., nF → σCF or σCH → σCF) can stabilize specific arrangements. researchgate.net |

Methodologies for Stereoselective Synthesis of Defined Isomers

The synthesis of a single, defined stereoisomer of this compound is a significant chemical challenge that requires precise control over the formation of two chiral centers. Several strategies are employed to achieve this stereoselectivity.

One common approach involves starting with a chiral precursor that already contains one or more of the desired stereocenters. For example, enantiopure materials like Garner's aldehyde or the Vince lactam can serve as starting points for building the fluorinated cyclopentane ring system. nih.govnih.gov

Key synthetic steps often include:

Diastereoselective Reactions : A reaction that favors the formation of one diastereomer over another. For instance, the reduction of a ketone or the opening of an epoxide on a cyclopentane ring can be influenced by existing stereocenters, directing the incoming group to a specific face of the ring.

Nucleophilic Fluorination : Introducing the fluorine atom often involves the use of a nucleophilic fluoride (B91410) source (e.g., CsF) to displace a leaving group (like a triflate) on the cyclopentane ring. acs.org The stereochemical outcome of this step (inversion or retention of configuration) is critical.

Enzymatic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) might selectively hydrolyze an ester of one enantiomer, leaving the other unreacted.

A reported diastereoselective synthesis of related fluorinated 1,3-diaminocyclopentanes starts from a single bicyclic hydrazine (B178648) precursor, demonstrating how a rigid scaffold can be used to control the stereochemical outcome of subsequent transformations over several steps. nih.govresearchgate.net

Impact of Relative and Absolute Stereochemistry on Molecular Recognition and Interactions

The precise three-dimensional arrangement of the amino and fluoro groups—both their relative (cis vs. trans) and absolute (R vs. S) stereochemistry—is paramount in determining how this compound interacts with other chiral molecules, particularly biological targets like enzymes and receptors.

Enzyme-Substrate Interactions : Enzymes have highly specific, three-dimensional active sites. A molecule must have a complementary shape and arrangement of functional groups to bind effectively. For example, one stereoisomer of this compound might fit perfectly into an active site, allowing for strong binding, while its enantiomer or a diastereomer will not fit correctly, resulting in weak or no interaction.

Gauche Effect : The stereochemistry of fluorine can have profound stereoelectronic consequences. The "gauche effect" describes the tendency of electronegative substituents in a F-C-C-X system to prefer a gauche (60°) dihedral angle, which can be driven by hyperconjugative stabilization (σ→σ* interactions). This conformational preference can invert the way a substrate binds to an enzyme, leading to a complete reversal of stereoselectivity compared to a non-fluorinated analogue. nih.gov

Pharmacological Activity : The difference in molecular recognition translates directly to differences in biological activity. It is common for one enantiomer of a drug to be highly active while the other is inactive or even has undesirable effects. For example, in a study of 3-aminocyclohexanecarboxylic acid isomers (a related structure), the (1S,3R) isomer was a potent inhibitor of GABA uptake, while the (1R,3S) isomer was over 20 times less potent, highlighting the critical role of absolute stereochemistry. researchgate.net

Therefore, the ability to synthesize and study stereochemically pure isomers of this compound is essential for its development in applications such as pharmaceuticals and biochemical probes. chemimpex.com

| Stereochemical Aspect | Principle of Impact | Example Consequence |

|---|---|---|

| Enantioselectivity | Chiral biological targets (e.g., enzymes, receptors) differentiate between enantiomers. | One enantiomer may be pharmacologically active while the other is inactive. researchgate.net |

| Diastereoselectivity | Different spatial arrangements of substituents (cis vs. trans) lead to distinct molecular shapes and polarity. | Diastereomers will have different physical properties and may bind to the same target with different affinities. |

| Conformational Preference | Stereoelectronic effects (e.g., fluorine gauche effect) dictate the molecule's preferred 3D shape. nih.gov | Can alter the binding mode to a biological target, potentially inverting the expected biological outcome. nih.gov |

Chemical Reactivity and Derivatization of 3 Fluorocyclopentan 1 Amine

Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of 3-fluorocyclopentan-1-amine imparts nucleophilic character, making it susceptible to attack by a wide range of electrophilic species. This reactivity is the basis for its derivatization through acylation, alkylation, and sulfonylation, as well as its condensation with carbonyl compounds to form imines.

The primary amine of this compound readily engages in reactions with acylating, alkylating, and sulfonylating agents to form amides, secondary or tertiary amines, and sulfonamides, respectively.

Acylation: In the presence of acylating agents such as acid chlorides or acid anhydrides, this compound undergoes nucleophilic acyl substitution to yield N-(3-fluorocyclopentyl)amides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). The resulting amide is significantly less basic and nucleophilic than the starting amine.

Alkylation: The reaction of this compound with alkyl halides leads to the formation of alkylated amines. However, these reactions can be difficult to control. The initially formed secondary amine is often more nucleophilic than the primary amine, leading to subsequent alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Using a large excess of the starting amine can favor mono-alkylation.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base results in the formation of N-(3-fluorocyclopentyl)sulfonamides. This reaction, known as the Hinsberg test for primary amines, produces a sulfonamide that is acidic and soluble in aqueous alkali, due to the remaining proton on the nitrogen atom.

Interactive Data Table: Reactions of the Primary Amine Group

| Reaction Type | Reagent Class | Example Reagent | Product Class | General Product Structure |

|---|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | Amide | C₅H₈FN-C(O)R |

| Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | Secondary Amine | C₅H₈FN-R |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide | C₅H₈FN-S(O)₂R |

Like other primary amines, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. ijacskros.comnih.govchemsociety.org.ng This reaction is typically catalyzed by acid and involves the removal of a water molecule. ijacskros.com

The mechanism proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of water, forming a C=N double bond. The final deprotonation of the nitrogen atom yields the neutral imine product. The formation of fluorinated imines can be a valuable step in the synthesis of various fine chemicals. nih.gov

Annulation reactions involve the construction of a new ring onto an existing molecular framework. The primary amine of this compound can act as a key nucleophile in reactions designed to build fused heterocyclic systems. For example, reaction with bifunctional electrophiles can lead to the formation of various nitrogen-containing heterocycles.

A plausible synthetic route could involve the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. This type of condensation, often leading to the formation of fused pyrimidine (B1678525) or dihydropyridine (B1217469) rings, capitalizes on the nucleophilicity of the amine to form an initial enamine or imine, which then undergoes an intramolecular cyclization by attacking the second electrophilic center. The specific outcome depends on the nature of the electrophilic partner and the reaction conditions. Such annulation strategies are crucial for building complex molecular architectures from simpler precursors. nih.govrsc.orgnih.gov The use of fluoroalkyl amino reagents is a recognized strategy for synthesizing fluorinated heterocyclic compounds. nih.govnih.gov

Reactions Involving the Cyclopentane (B165970) Ring System

While the primary amine is the most reactive site, the cyclopentane ring can also participate in chemical transformations, although these often require more forcing conditions.

Direct functionalization of the C-H bonds on the cyclopentane ring of this compound is challenging due to their inherent low reactivity. The presence of the electron-withdrawing fluorine atom further deactivates adjacent C-H bonds towards electrophilic attack. However, certain transformations are possible:

Oxidation: Radical-based oxidation reactions can introduce hydroxyl or carbonyl functionalities onto the ring. For instance, the aerobic oxidation of cyclopentane itself, often catalyzed by transition metals and N-hydroxyphthalimide (NHPI), yields cyclopentanol (B49286) and cyclopentanone (B42830). researchgate.net A similar approach could potentially oxidize the cyclopentane ring of this compound, although the regioselectivity would be influenced by both the amine (likely in a protected form) and the fluorine substituent.

Halogenation: Free-radical halogenation (e.g., with Cl₂ or Br₂ under UV irradiation) is a known method for functionalizing alkanes. google.com Applying this to this compound would likely lead to a mixture of polyhalogenated products with low selectivity. The directing effects of the existing fluorine atom would favor substitution at positions away from it, but the high reactivity of the radical species makes precise control difficult.

Modern C–H functionalization techniques, often employing transition metal catalysts, offer more controlled methods for introducing new bonds at specific C-H positions. acs.org While specific examples for this compound are not prevalent, such methods represent a potential avenue for selective derivatization of the carbocyclic core.

The presence of a primary amine on a cycloalkane ring enables specific rearrangement reactions that can alter the ring size.

Ring Expansion: A key reaction for aminocycloalkanes is the Demjanov rearrangement or the closely related Tiffeneau–Demjanov rearrangement. wikipedia.orgwikipedia.orgd-nb.infoslideshare.net This reaction involves the treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an unstable diazonium salt. wikipedia.org The loss of dinitrogen gas (N₂) generates a carbocation on the ring. wikipedia.org A subsequent 1,2-alkyl shift, where a C-C bond of the ring migrates to the carbocation center, results in the expansion of the ring by one carbon. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In the case of this compound, this would lead to a carbocation on a six-membered ring (cyclohexane). Quenching this carbocation with water would yield a mixture of fluorinated cyclohexanols. If the starting material is a 1-amino-1-(hydroxymethyl)cyclopentane derivative, the Tiffeneau-Demjanov variant occurs, yielding a ketone (a fluorinated cyclohexanone) directly. wikipedia.orgslideshare.netsynarchive.com This method is most efficient for forming five, six, and seven-membered rings. wikipedia.orgwikipedia.orgslideshare.net

Ring Contraction: Ring contraction reactions of aminocycloalkanes are less common than expansions. Typically, ring contractions are achieved through other mechanisms, such as the Favorskii rearrangement of α-haloketones or Wolff rearrangements of α-diazoketones, which would require prior functionalization of the this compound ring. researchgate.netwikipedia.org Cationic rearrangements can, under specific circumstances, lead to ring contraction, but this is often driven by the formation of a more stable carbocation, which is not a clear outcome when starting from a secondary carbocation on a cyclopentyl ring. wikipedia.org

Interactive Data Table: Ring Size Modification Reactions

| Reaction Type | Key Reagent | Intermediate | General Product | Notes |

|---|---|---|---|---|

| Ring Expansion (Demjanov) | Nitrous Acid (HNO₂) | Diazonium salt, Carbocation | Fluorinated Cyclohexanol | Proceeds via 1,2-alkyl shift to relieve ring strain and form a more stable carbocation. |

| Ring Contraction | (Requires derivatization) | e.g., α-haloketone | Fluorinated Cyclobutanecarboxylic Acid derivative | Not a direct reaction of the amine; would require multi-step synthesis (e.g., to form a precursor for a Favorskii rearrangement). |

Reactivity of the Carbon-Fluorine Bond

The reactivity of the carbon-fluorine (C-F) bond in aliphatic systems like this compound is generally low due to the high bond dissociation energy of the C-F bond. However, its reactivity can be influenced by neighboring functional groups and reaction conditions.

Nucleophilic Substitution Reactions at the Fluorine-Bearing Carbon

Direct nucleophilic substitution of the fluorine atom in this compound would require harsh reaction conditions. The success of such reactions would depend on the nature of the nucleophile, the solvent, and the potential for the amino group to participate in the reaction, either through intramolecular catalysis or by undergoing side reactions. Without specific experimental data, any discussion on this topic would be purely speculative. A hypothetical reaction is presented in the table below to illustrate the concept.

| Nucleophile (Nu⁻) | Proposed Product | Hypothetical Reaction Conditions |

| Azide (B81097) (N₃⁻) | 3-Azidocyclopentan-1-amine | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Cyanide (CN⁻) | 3-Aminocyclopentane-1-carbonitrile | Requires activation of the C-F bond |

| Hydroxide (OH⁻) | 3-Aminocyclopentan-1-ol | Strong base, high temperature |

Pathways for Fluoride (B91410) Elimination and Olefin Formation

Elimination of hydrogen fluoride (HF) from this compound to form cyclopentenamine derivatives is a plausible reaction pathway, typically promoted by a strong base. The regioselectivity of this elimination (i.e., the formation of different cyclopentene (B43876) isomers) would be of significant interest. The E2 elimination mechanism is a likely pathway, where the rate depends on the concentration of both the substrate and the base. Theoretical pathways are outlined below, but experimental validation is absent in the surveyed literature.

| Base | Potential Olefin Product(s) | Plausible Mechanism |

| Potassium tert-butoxide | Cyclopent-2-en-1-amine and/or Cyclopent-3-en-1-amine | E2 Elimination |

| Sodium amide | Cyclopent-2-en-1-amine and/or Cyclopent-3-en-1-amine | E2 Elimination |

Formation of Complex Fluorinated Cyclopentane Scaffolds

This compound represents a potentially valuable building block for the synthesis of more complex fluorinated molecules, including bicyclic and polycyclic scaffolds. The amino group could be derivatized, for example, by acylation or sulfonylation, followed by intramolecular reactions involving the fluorine-bearing carbon. Such transformations could lead to the formation of various nitrogen-containing heterocyclic systems fused to the cyclopentane ring. However, no specific examples of such syntheses starting from this compound have been identified in the literature.

Applications in Advanced Chemical Synthesis

3-Fluorocyclopentan-1-amine as a Versatile Chiral Building Block

The utility of this compound as a chiral building block is rooted in its stereochemically defined structure. Commercially available in various stereoisomeric forms, such as (1S,3S)-3-Fluorocyclopentan-1-amine and (1R,3R)-3-Fluorocyclopentan-1-amine, it provides chemists with access to optically pure starting materials. achemblock.comachemblock.combldpharm.comsigmaaldrich.com This is critical in pharmaceutical research, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The cyclopentane (B165970) frame serves as a rigid scaffold, pre-organizing substituents in space and reducing the conformational flexibility that can be detrimental to receptor binding. This constrained geometry, combined with the influential electronic effects of the fluorine atom, makes it a powerful tool for constructing novel molecular architectures with precisely tailored properties for applications in discovery chemistry. nih.gov

Synthesis of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of immense interest as they can be incorporated into peptides to enhance stability, modulate conformation, and serve as probes for studying protein structure and function. beilstein-journals.orgnih.gov The 3-fluorocyclopentylamine scaffold is a key structural motif in certain non-proteinogenic cyclic amino acids. For instance, the synthesis of 1-amino-3-fluorocyclopentane-1-carboxylic acid represents a direct application of this fluorinated carbocyclic core. bldpharm.com

General strategies for producing such compounds often involve the stereocontrolled fluorination of functionalized cyclopentane precursors. nih.gov While numerous methods exist for synthesizing fluorinated amino acids, the use of chiral building blocks like this compound and its derivatives simplifies the process, avoiding complex asymmetric syntheses later in the sequence. beilstein-journals.orgfigshare.com The development of these amino acids is crucial, as their incorporation into peptides can lead to peptidomimetics with improved therapeutic properties. nih.gov

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| 1-Amino-3-fluorocyclopentane-1-carboxylic acid | 1779747-18-0 | C6H10FNO2 | A non-proteinogenic cyclic amino acid. bldpharm.com |

| (3R,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid | Not available | C6H9(18F)FNO2 | A radiolabeled derivative for PET imaging. nih.gov |

Preparation of Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, are a critical class of antiviral and anticancer agents. researchgate.net This structural modification imparts resistance to enzymatic degradation by phosphorylases and hydrolases, which cleave the labile glycosidic bond in natural nucleosides. The synthesis of fluorinated carbocyclic nucleosides often relies on the construction of a suitably functionalized cyclopentane ring. nih.govmdpi.com

Protected fluoro-amino diols are key intermediates in the synthesis of these analogs. For example, racemic carbocyclic 2'-fluoroarabinosyl pyrimidine (B1678525) nucleosides like C-FMAU and C-FIAU have been prepared from protected 2'-fluoro amino diols. nih.gov Similarly, chiral 2'-deoxy-6'-fluorouridines are synthesized from protected 6'-fluoro amino diols. nih.gov this compound serves as a logical and direct precursor to these essential intermediates through stereospecific transformations, such as hydroxylation, after appropriate protection of the amine group. The convergent approach, coupling a pre-formed fluorinated carbocyclic ring with a nucleobase, is a common and effective strategy in this field. nih.govrsc.org

Precursors for Complex Fluorinated Scaffolds and Ring Systems

Beyond amino acids and nucleosides, this compound is a valuable starting point for more diverse and complex fluorinated scaffolds. The synthesis of molecules containing polarized cyclohexane (B81311) rings has demonstrated the utility of cyclic amine building blocks in creating ordered structures for materials science and drug discovery. nih.gov In a similar vein, the 3-fluorocyclopentylamine motif can be elaborated into a variety of novel ring systems. The amine handle allows for a wide range of chemical reactions, including amide bond formation, alkylation, and reductive amination, enabling the construction of larger, more intricate molecular frameworks while retaining the influential fluorine-containing cyclopentane core.

Role in the Design and Synthesis of Enzyme Inactivators and Inhibitors (Mechanistic Focus)

The introduction of fluorine into a substrate analog can transform it into a potent enzyme inhibitor. researchgate.net The high electronegativity of fluorine can alter the electronic nature of adjacent functional groups, leading to the formation of stabilized transition-state analogs or promoting irreversible inactivation through a "suicide substrate" mechanism. nih.govresearchgate.net

Derivatives of the 3-fluorocyclopentylamine core have been rationally designed as mechanism-based enzyme inactivators. A prominent example is seen in the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism. (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid, a compound built upon a similar cyclopentane amine scaffold, was designed as a selective inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov The mechanism involves the formation of a Schiff base with the PLP cofactor, followed by tautomerization. The resulting highly electrophilic intermediate, stabilized by the fluorine atoms, then reacts with water in the active site, leading to a tightly-bound, inactivated enzyme complex. nih.gov

Similarly, 4'-fluorinated carbocyclic nucleosides have been synthesized and shown to inhibit S-adenosyl-L-homocysteine (SAH) hydrolase, an important target for antiviral therapies. nih.gov In these cases, the fluorine atom alters the conformation and electronic properties of the carbocyclic ring, mimicking the transition state of the enzymatic reaction and leading to potent inhibition. These examples highlight a key mechanistic principle: the fluorine atom in structures derived from this compound can serve as a critical tool to trap an enzyme in an inactive state, providing a powerful strategy for therapeutic intervention. researchgate.netnih.gov

| Inhibitor Class | Target Enzyme | Inhibition Mechanism | Reference |

|---|---|---|---|

| Fluorinated Carbocyclic Nucleosides | S-adenosyl-L-homocysteine (SAH) hydrolase | Transition-state mimicry | nih.gov |

| Fluorinated Cyclopentane Carboxylic Acids | γ-Aminobutyric Acid Aminotransferase (GABA-AT) | Mechanism-based inactivation (suicide substrate) | nih.gov |

Development of Chemical Probes and Ligands for Biochemical Research

Chemical probes are essential tools for exploring biological systems, allowing researchers to visualize processes in living cells and interrogate the function of specific proteins. The unique properties of fluorine make it an ideal label for certain types of probes. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, but it is absent from biological systems, resulting in a background-free signal for ¹⁹F NMR studies. nih.gov Furthermore, the radioisotope ¹⁸F is a positron emitter with a convenient half-life, making it perfect for Positron Emission Tomography (PET) imaging.

The 3-fluorocyclopentylamine scaffold has been utilized to develop such advanced probes. Researchers have synthesized and evaluated the trans-stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid as PET imaging agents. nih.gov These radiolabeled amino acid derivatives are designed to be taken up by cancer cells, which often have upregulated amino acid metabolism. Once administered, the ¹⁸F label allows for the non-invasive visualization of tumors in vivo. Studies showed that these probes are transported into glioma and prostate carcinoma cells, demonstrating their potential to delineate tumor tissue from healthy tissue. nih.gov The development of such ligands and probes, derived from chiral building blocks like this compound, provides powerful tools for biochemical research and clinical diagnostics.

Mechanistic Biochemical Investigations Involving 3 Fluorocyclopentan 1 Amine and Its Analogs

Molecular Mechanisms of Enzyme Inactivation and Interaction

The inactivation of enzymes by 3-fluorocyclopentan-1-amine analogs is a sophisticated process that leverages the catalytic machinery of the target enzyme to generate a reactive species. This mechanism-based inactivation is particularly effective against a class of enzymes dependent on pyridoxal (B1214274) 5′-phosphate.

Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid, a crucial step in nitrogen metabolism. nih.gov These enzymes utilize pyridoxal 5′-phosphate (PLP), the active form of vitamin B6, as a cofactor. ebi.ac.uknih.govdrugbank.com The PLP cofactor is typically bound to a lysine (B10760008) residue in the enzyme's active site via a Schiff base linkage. ebi.ac.ukdrugbank.com

Analogs of this compound, such as (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), have been identified as potent mechanism-based inactivators of key PLP-dependent enzymes, including γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.govnih.govmdpi.com GABA-AT is a primary target for controlling levels of the neurotransmitter GABA, with inhibitors used to treat conditions like epilepsy. nih.govresearchgate.net OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), making it a therapeutic target. mdpi.comnih.govnih.gov

The inactivation process begins when the inhibitor, acting as a substrate mimic, forms a new Schiff base with the PLP cofactor in the enzyme's active site. nih.gov This initial binding is a common feature for both substrates and mechanism-based inactivators. nih.gov Subsequent catalytic steps, however, convert the inactivator into a reactive species that leads to the enzyme's irreversible inactivation. mdpi.comnih.gov For instance, FCP was found to be an inactivator of GABA-AT and was later shown to inactivate OAT, highlighting the potential for dual inactivation due to structural similarities between these aminotransferases. mdpi.comnorthwestern.edu

| Inactivator | Target Enzyme | K_I (mM) | k_inact (min⁻¹) | k_inact/K_I (min⁻¹mM⁻¹) |

| FCP | GABA-AT | 0.053 | 0.011 | 0.20 |

| Vigabatrin | GABA-AT | >0.1 | 0.062 | <0.62 |

| Data sourced from biochemical evaluations of FCP against GABA-AT. nih.gov |

The precise mechanism by which fluorinated cyclopentane (B165970) analogs inactivate aminotransferases has been a subject of detailed investigation. Initially, a Michael addition mechanism was considered a possibility for FCP's inactivation of GABA-AT. nih.gov However, subsequent studies provided strong evidence for an "enamine mechanism." nih.govnih.govmdpi.com

The proposed enamine mechanism for FCP follows a multi-step pathway:

Schiff Base Formation : The inactivator forms an external aldimine (Schiff base) with the enzyme's PLP cofactor. nih.gov

Deprotonation and Fluoride (B91410) Elimination : A proton is abstracted from the inactivator, followed by the elimination of a fluoride ion. This step is critical and results in the formation of a conjugated imine intermediate. nih.gov

Enamine Addition : This reactive intermediate undergoes tautomerization to an enamine, which then acts as a nucleophile. nih.govmdpi.com The enamine attacks the internal PLP-lysine aldimine, forming a stable, covalent ternary adduct. mdpi.comnih.gov This adduct effectively locks the enzyme in an inactive state.

This enamine mechanism has been identified in the inactivation of both GABA-AT and OAT by FCP. mdpi.com The formation of this ternary adduct, covalently modifying both the PLP cofactor and the catalytic lysine residue, is a hallmark of this inactivation pathway. nih.govnorthwestern.edu Other potential mechanisms, such as fluoride ion elimination followed by conjugate addition, have also been proposed for different analogs, indicating that the precise pathway can be influenced by the inhibitor's specific structure. nih.gov

X-ray crystallography has been an indispensable tool for validating the proposed inactivation mechanisms. By solving the crystal structure of the enzyme-inactivator complex, researchers can directly visualize the final adduct formed. nih.gov

A pivotal study reported the crystal structure of GABA-AT in a complex with FCP. nih.gov This structure clearly showed an adduct that could only have been formed via the enamine mechanism, providing definitive evidence against the previously considered Michael addition pathway. nih.gov Similarly, the crystal structure of OAT inactivated by FCP also revealed the formation of a ternary adduct consistent with the enamine mechanism. northwestern.edu

These crystallographic studies provide atomic-level detail of the interactions within the active site. For example, in the complex of hOAT with (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3), the structure revealed how the inhibitor traps the enzyme in a long-lived external aldimine form, which constitutes the principal mode of inhibition. nih.gov Such structural insights are crucial for understanding the basis of inhibitor potency and selectivity, and they guide the rational design of new, more effective inactivators. nih.govnih.govnorthwestern.edu

Studies on Amino Acid Transport Mechanisms in in vitro Cell Models

The ability of this compound and its analogs to enter cells is a prerequisite for their therapeutic action. This transport is mediated by specific amino acid transporters embedded in the cell membrane. These transporters exhibit varying substrate specificities and are regulated differently in various cell types.

Research into the transport of small cyclic amino acid analogs, such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), a close structural relative of fluorocyclopentane (B75047) derivatives, has provided significant insight into the transport mechanisms. nih.govkanazawa-u.ac.jp Studies in human glioma and prostate cancer cell lines have demonstrated that these compounds are substrates for at least two major amino acid transport systems: System L and System ASC. nih.govkanazawa-u.ac.jpnih.gov

System L , particularly the L-type amino acid transporter 1 (LAT1), is a sodium-independent transporter that facilitates the exchange of large neutral amino acids. nih.govnih.gov Its activity is characteristically inhibited by the synthetic amino acid analog 2-amino-bicyclo nih.govnih.govnih.govheptane-2-carboxylic acid (BCH). nih.govkanazawa-u.ac.jp

System ASC , particularly ASCT2, is a sodium-dependent transporter that primarily transports small neutral amino acids like alanine (B10760859), serine, and cysteine. nih.govnih.gov

Competitive inhibition experiments showed that the uptake of anti-[¹⁴C]FACBC in the presence of sodium was strongly inhibited by System ASC substrates (L-glutamine, L-serine), while sodium-independent uptake was robustly inhibited by System L substrates (L-phenylalanine, BCH). nih.govkanazawa-u.ac.jp This dual recognition indicates that analogs of this compound likely utilize both transport pathways to enter cells. nih.gov

| Cell Line (Human Glioma) | Transporter System | Key Substrate Inhibitors |

| All tested lines | System L (Na⁺-independent) | L-phenylalanine, BCH |

| All tested lines | System ASC (Na⁺-dependent) | L-glutamine, L-serine |

| Summary of transport inhibition for the analog anti-[¹⁴C]FACBC in human glioma cell lines. nih.gov |

The molecular basis for transport selectivity can be subtle. For instance, the presence of an α-methyl group on an amino acid tracer was found to be responsible for its selectivity for LAT1 over the non-cancer-type isoform LAT2. nih.gov This suggests that small structural modifications can significantly alter transporter affinity and selectivity. Furthermore, the transport process is a dynamic cycle involving conformational changes in the transporter protein. numberanalytics.com Some substrates may be transported efficiently into the cell but are poor substrates for efflux, leading to their accumulation or "trapping" inside the cell, which enhances their efficacy or imaging signal. nih.gov The fact that naturally occurring amino acids are often transported by multiple systems suggests that synthetic analogs possessing this characteristic may have an advantage in cellular uptake. kanazawa-u.ac.jp

Biochemical Pathways and Metabolic Transformations (excluding human clinical metabolism)

The biochemical fate of xenobiotics, including fluorinated alicyclic amines like this compound, is primarily determined by enzymatic processes in the liver and other tissues. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from research on structurally analogous compounds, including other fluorinated molecules and cyclic amines. The primary transformations anticipated for this compound involve oxidative metabolism, including defluorination, and conjugation reactions such as N-acetylation.

Key enzymatic systems implicated in the metabolism of similar compounds include Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs), and N-acetyltransferases (NATs). Monoamine oxidases (MAOs) are also known to metabolize primary and secondary amines and could potentially play a role.

Oxidative Metabolism and Defluorination

The presence of a fluorine atom on the cyclopentyl ring makes defluorination a critical aspect of the metabolic profile of this compound. The carbon-fluorine bond is the strongest single bond in organic chemistry, yet enzymatic systems have been shown to facilitate its cleavage.

Research on other fluorinated compounds has demonstrated that cytochrome P450 enzymes are capable of catalyzing oxidative defluorination. For instance, studies on fluorinated ether anesthetics in rat hepatic microsomes have shown significant increases in defluorination following the induction of specific CYP enzymes. nih.gov This suggests that this compound could undergo hydroxylation of the cyclopentyl ring, a reaction often catalyzed by CYPs. This hydroxylation could occur at the carbon bearing the fluorine atom (α-carbon) or an adjacent carbon.

A study on fluoropyrrolidine derivatives, which are structurally similar to the cyclopentylamine (B150401) ring, revealed that the fluorinated ring is susceptible to metabolic activation by rat recombinant CYP3A1 and CYP3A2. researchgate.net This process involved sequential oxidation and defluorination, leading to the formation of reactive intermediates. researchgate.net Such a pathway for this compound would likely proceed through an initial oxidation to form a hemiaminal intermediate, which could then undergo ring-opening and subsequent defluorination. nih.gov

The proposed oxidative metabolic pathway could lead to the formation of various metabolites, including hydroxylated and ketone derivatives, as well as ring-opened products. The table below summarizes potential oxidative metabolites based on studies of analogous compounds.

| Potential Metabolite | Anticipated Precursor Reaction | Enzyme System (Inferred) | Supporting Evidence from Analogs |

|---|---|---|---|

| 3-Hydroxycyclopentan-1-amine | Hydroxylation with loss of fluorine | Cytochrome P450 | Metabolism of fluoropyrrolidine derivatives shows defluorination following oxidation. researchgate.net |

| 3-Oxocyclopentan-1-amine | Oxidation of a hydroxylated intermediate | Dehydrogenases | Common secondary metabolic step following hydroxylation. |

| Fluorinated hydroxylated derivatives (e.g., 3-Fluoro-2-hydroxycyclopentan-1-amine) | Ring hydroxylation at a position other than the C-F bond | Cytochrome P450 | Ring hydroxylation is a common metabolic pathway for cyclic compounds. psu.edu |

N-Acetylation

The primary amine group of this compound is a likely target for conjugation reactions, with N-acetylation being a prominent pathway. N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines and aliphatic amines. This reaction generally leads to a less basic and more water-soluble metabolite that can be more readily excreted.

The enzymatic N-acetylation of various aromatic and aliphatic amines has been well-documented. nih.gov While specific studies on this compound are not available, the primary amine functionality makes it a probable substrate for NAT enzymes.

| Potential Metabolite | Reaction Type | Enzyme System | Supporting Evidence |

|---|---|---|---|

| N-acetyl-3-fluorocyclopentan-1-amine | N-Acetylation | N-acetyltransferases (NATs) | N-acetylation is a common metabolic pathway for primary amines. nih.gov |

Potential Role of Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines. As a primary amine, this compound could theoretically be a substrate for MAO. The action of MAO would lead to the corresponding aldehyde, which would then be further oxidized to a carboxylic acid by aldehyde dehydrogenase.

Studies on other cyclic amines, such as tranylcypromine, have established their interaction with MAO. nih.gov Furthermore, research has shown that certain compounds can act as specific inhibitors of MAO-A or MAO-B. For example, chlorphentermine (B1668847) has been shown to be a specific inhibitor of mitochondrial MAO, form A, in rat tissues. nih.gov A novel cold-adapted monoamine oxidase, MAO P3, from the psychrophilic fungi Pseudogymnoascus sp. P3 has demonstrated activity towards cyclic amines. mdpi.com The susceptibility of this compound to MAO-catalyzed metabolism would depend on its affinity for the active site of the enzyme isoforms.

The potential deamination of this compound by MAO would result in the formation of 3-fluorocyclopentanone, which could then undergo further metabolism.

| Potential Metabolite | Anticipated Precursor Reaction | Enzyme System | Supporting Evidence from Analogs |

|---|---|---|---|

| 3-Fluorocyclopentanone | Oxidative deamination | Monoamine Oxidase (MAO) | MAO is known to metabolize primary amines, including cyclic structures. nih.govnih.gov |

| Fluorinated carboxylic acid (ring-opened) | Further oxidation of the ketone | Aldehyde Dehydrogenase and others | Common metabolic fate of aldehydes formed from MAO activity. |

Future Research Directions and Emerging Trends for 3 Fluorocyclopentan 1 Amine

Advancements in Asymmetric and Stereodivergent Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. For 3-fluorocyclopentan-1-amine, which has multiple stereocenters, the ability to selectively synthesize each possible stereoisomer is paramount. Future research will undoubtedly focus on advancing asymmetric and stereodivergent synthetic strategies to gain precise control over the molecule's three-dimensional structure.

Current research in related areas provides a roadmap for these advancements. For instance, multicatalytic cascade reactions, which combine multiple catalytic cycles in a single pot, have proven effective for the asymmetric synthesis of densely functionalized cyclopentanones, key precursors to cyclopentylamines. nih.gov This approach allows for the construction of multiple stereocenters with high enantioselectivity from simple, readily available starting materials. nih.gov Another promising avenue is the use of chiral auxiliaries, such as the Schöllkopf reagent, which has been successfully employed in the stereoselective synthesis of unnatural amino acids. nih.gov This strategy involves temporarily attaching the substrate to a chiral molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the desired enantiomerically pure product. nih.gov

Future efforts will likely aim to develop novel catalytic systems—both organocatalysts and transition-metal catalysts—that can provide access to all four possible stereoisomers of this compound from a common precursor. This concept, known as stereodivergent synthesis, is a significant challenge but offers the immense reward of enabling a comprehensive exploration of the structure-activity relationship (SAR) for each distinct isomer. The availability of specific stereoisomers, such as (1S,3S)-3-fluorocyclopentan-1-amine and (1R,3R)-3-fluorocyclopentan-1-amine, already highlights the importance of stereocontrol in this chemical space. achemblock.comachemblock.com

| Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Multicatalytic Cascade Reaction | A one-pot sequence involving two or more independent catalytic cycles to build molecular complexity efficiently. | Asymmetric synthesis of a fluorinated cyclopentanone (B42830) precursor from achiral starting materials. | nih.gov |

| Chiral Auxiliary | A chiral compound reversibly incorporated into a substrate to control the stereochemical course of a reaction. | Stereoselective introduction of the amine or fluorine substituent onto the cyclopentane (B165970) ring. | nih.gov |

| Stereodivergent Catalysis | The use of different catalysts or conditions to generate any desired stereoisomer of a product from a single starting material. | Selective synthesis of all four possible stereoisomers of this compound. | N/A |

Novel Derivatization Strategies for Enhanced Molecular Specificity

The core structure of this compound is a scaffold ripe for chemical modification. Novel derivatization strategies are emerging as a key research direction to create analogues with enhanced specificity for particular biological targets. By chemically modifying the amine group or other positions on the cyclopentane ring, researchers can fine-tune the molecule's physicochemical properties, such as its size, shape, and hydrogen bonding capacity, to optimize interactions with a target protein or enzyme.

One powerful example of derivatization involves converting the simple amine into a more complex functional group, such as an amino acid. Research on a related compound, 1-amino-3,4-difluorocyclopentane-1-carboxylic acid, has shown that such derivatives can be developed into positron emission tomography (PET) imaging agents. nih.govnih.gov This work demonstrates that derivatization can impart entirely new functionalities, in this case, the ability to be recognized by specific amino acid transporters that are upregulated in cancer cells. nih.govnih.gov

Future derivatization efforts will likely explore a wide range of chemical transformations. This could include:

Acylation and Sulfonylation: Attaching various acyl or sulfonyl groups to the amine to probe interactions with adjacent pockets in a binding site.

Alkylation: Introducing alkyl or arylalkyl groups to the amine to modulate lipophilicity and steric bulk.

Incorporation into Heterocycles: Using the amine as a handle to construct more complex heterocyclic systems, a common strategy for developing potent enzyme inhibitors. nih.gov The development of pyrrolo[3,4-c]pyridine derivatives as potent and selective inhibitors of kinases like PI3Kγ and SYK illustrates how a core scaffold can be extensively modified to achieve high target specificity. mdpi.com

These strategies will enable the generation of large libraries of this compound derivatives, which can then be screened against various biological targets to identify compounds with tailored activity and improved molecular specificity.

Integration with Artificial Intelligence and Machine Learning for Rational Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical design. For this compound, these computational tools offer a path to accelerate the design-make-test-analyze cycle significantly.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities. nih.govumk.pl These models can then be used for several key tasks:

Predictive Modeling: Building Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual derivatives of this compound before they are synthesized. nih.gov This saves considerable time and resources by prioritizing the most promising candidates.

Virtual Screening: Using ML-based models to screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This can be applied to find new uses for derivatives of this compound.

Generative Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable metabolic profiles. nih.gov

The success of ML in discovering novel ligands, such as a first-in-class inhibitor for WDR91 from screening data, highlights the power of these approaches. nih.gov By integrating AI and ML, researchers can move beyond serendipitous discovery and toward a more rational, data-driven design of new chemical entities based on the this compound framework.

| AI/ML Application | Function | Relevance to this compound Research | Reference |

|---|---|---|---|

| QSAR Modeling | Predicts the activity of new compounds based on their chemical structure. | Prioritizes synthesis of the most promising derivatives. | nih.govumk.pl |

| Virtual Screening | Identifies potential hits from large compound databases using predictive models. | Discovers new biological targets for existing or virtual derivatives. | nih.gov |

| Generative AI | Creates novel molecular structures with optimized properties. | Designs new, highly specific ligands based on the fluorocyclopentane (B75047) scaffold. | nih.gov |

Exploration of New Biological Targets and Development of Mechanistic Probes

A key future direction for this compound is its use as a foundational structure for exploring new biological targets and creating mechanistic probes. Mechanistic probes are specialized molecules designed to interact with a specific biological target, allowing researchers to study its function, location, and role in disease.

The development of radiolabeled compounds for PET imaging is a prime example of this approach. Researchers have successfully synthesized a fluorinated and carboxylated cyclopentane derivative, labeled it with fluorine-18 (B77423), and used it to image tumors in preclinical models. nih.govnih.gov This PET tracer was shown to be transported into cancer cells by specific amino acid transport systems (System L and ASC), providing a tool to probe the activity of these transporters in living subjects. nih.govnih.gov

Following this precedent, future research could focus on:

Developing Novel PET Tracers: Modifying the this compound structure to target other key biological markers, such as specific receptors or enzymes overexpressed in diseases like Alzheimer's or Parkinson's.

Creating Photoaffinity Probes: Incorporating a photoreactive group into a derivative of this compound that has high affinity for a target. Upon UV irradiation, the probe would form a covalent bond with the target, allowing for its identification and characterization.

Screening for New Bioactivities: Systematically testing a library of derivatives against a wide array of enzymes, receptors, and ion channels to uncover entirely new biological targets. The discovery that certain heterocyclic scaffolds can inhibit targets as diverse as kinases (SYK, FLT3) and viral enzymes demonstrates the potential for a single core structure to yield inhibitors for multiple, unrelated targets. mdpi.com

Through these efforts, this compound can serve not only as a building block for potential therapeutics but also as a versatile tool for fundamental biological research.

Sustainable and Green Chemistry Approaches in Synthesis

As the chemical industry increasingly prioritizes environmental responsibility, the development of sustainable and green synthetic methods for valuable building blocks like this compound is crucial. Future research will focus on replacing traditional, often harsh, synthetic conditions with more eco-friendly alternatives.

Key principles of green chemistry that will guide this research include:

Use of Biocatalysis: Employing enzymes, such as lipases or transaminases, to perform chemical transformations. nih.gov Enzymes operate under mild conditions (room temperature, neutral pH) and in aqueous solvents, and they often provide exquisite chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and purification steps. For example, Candida antarctica lipase (B570770) B (CALB) has been used effectively for amide synthesis in green solvents. nih.gov

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. rsc.org Strategies like recycling coproducts back into the reaction stream represent an innovative approach to this challenge. rsc.org

Energy Efficiency: Utilizing energy-efficient technologies like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improve yields. researchgate.net

Renewable Feedstocks and Green Solvents: Exploring synthetic pathways that begin from biomass-derived starting materials and use environmentally benign solvents like water or cyclopentyl methyl ether instead of volatile organic compounds. nih.govpsu.edu The reductive amination of biomass-derived aldehydes using recyclable catalysts is a prime example of this approach. psu.edu

By embracing these green chemistry principles, the future synthesis of this compound and its derivatives can become more efficient, less hazardous, and environmentally sustainable.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Fluorocyclopentan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of 3-fluorocyclopentanone using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions. Alternative routes include nucleophilic substitution of a cyclopentanol derivative with a fluorinating agent (e.g., DAST) followed by amination. Optimization requires monitoring reaction kinetics via TLC or GC-MS and adjusting parameters like temperature (20–40°C) and solvent polarity (e.g., methanol or THF). Safety protocols for handling fluorinating agents, such as using inert atmospheres and corrosion-resistant equipment, are critical .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Use a combination of ¹H NMR (to identify amine protons and coupling with fluorine), ¹⁹F NMR (to confirm fluorination position), and IR spectroscopy (N-H stretching at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For salts like the hydrochloride derivative (CAS 1958100-47-4), X-ray crystallography provides definitive stereochemical confirmation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :